tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate
Description
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate is a protected amine derivative featuring a tert-butyl carbamate (Boc) group and a branched alkylamine chain. This compound is widely used in organic synthesis and pharmaceutical research as an intermediate for introducing amine functionalities while maintaining solubility and stability under basic conditions . Its structure includes a methyl-substituted ethylenediamine backbone, which distinguishes it from simpler Boc-protected amines. The Boc group provides temporary protection for the amine during multi-step syntheses, enabling selective deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl N-[2-[2-aminoethyl(methyl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)12-6-8-13(4)7-5-11/h5-8,11H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNJQEURXYUGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666940 | |
| Record name | tert-Butyl {2-[(2-aminoethyl)(methyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263162-13-6 | |
| Record name | tert-Butyl {2-[(2-aminoethyl)(methyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate is a PEG derivative containing an amino group with two Boc-protected amino groups. The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).
Mode of Action
The amino group in the compound is reactive and interacts with its targets (carboxylic acids, activated NHS esters, carbonyls) to form new compounds. This interaction results in changes at the molecular level, altering the structure and function of the target molecules.
Biological Activity
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate, with CAS Number 263162-13-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications in pharmacology, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H23N3O2
- Molecular Weight : 217.31 g/mol
- IUPAC Name : tert-butyl 2-[(2-aminoethyl)(methyl)amino]ethylcarbamate
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as a modulator of certain receptors and enzymes, influencing cellular pathways related to growth and metabolism.
Biological Activity
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes that are crucial for cellular functions. For instance, it has been evaluated for its potential to inhibit enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
- Receptor Binding : The compound has been investigated for its binding affinity to various receptors, including those involved in neurotransmission. Its structural features allow it to interact with these receptors, potentially influencing neurological functions.
- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.
Case Studies
- Study on Enzyme Inhibition : A recent study explored the inhibitory effects of this compound on a specific enzyme linked to cancer cell proliferation. The results demonstrated a significant reduction in enzymatic activity at micromolar concentrations, indicating its potential as an anticancer agent .
- Receptor Interaction Study : Another investigation focused on the binding affinity of the compound to dopamine receptors. The results showed that the compound exhibited a high affinity for D3 dopamine receptors, suggesting possible applications in treating disorders related to dopamine dysregulation .
- Antimicrobial Activity Assessment : In vitro tests revealed that this compound displayed effective antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its ability to act as a carbamate moiety makes it valuable in the development of prodrugs that enhance bioavailability. For instance, it has been utilized in the synthesis of derivatives that exhibit improved pharmacological profiles compared to their parent compounds .
1.2 Anticancer Activity
Recent studies have explored the use of this compound in creating anticancer agents. The carbamate structure allows for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues. One documented case involved the synthesis of a derivative that demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, derivatives of this compound have shown promise in inhibiting specific proteases involved in disease processes, thereby providing a therapeutic avenue for conditions like inflammation and cancer .
2.2 Peptide Synthesis
In peptide chemistry, this compound serves as a protecting group for amines during solid-phase peptide synthesis (SPPS). Its stability under various reaction conditions allows for selective deprotection, facilitating the assembly of complex peptide structures crucial for drug development .
Material Sciences
3.1 Polymer Chemistry
This compound has applications in polymer chemistry as well. It can be used to synthesize functional polymers with specific properties, such as increased hydrophilicity or enhanced mechanical strength. These polymers are useful in biomedical applications, including drug delivery systems and tissue engineering scaffolds .
Comparison with Similar Compounds
tert-ButylN-{2-[(2-aminoethyl)amino]ethyl}carbamate (Compound 12, )
tert-Butyl (2-(methylamino)ethyl)carbamate ()
- Structure: Simplified version with a single methylamino group.
- Similarity Score : 0.94 (structural similarity to the target compound) .
- Physicochemical Properties : Higher hydrophilicity due to fewer alkyl substituents, as inferred from its lower molecular weight (C₈H₁₈N₂O₂, MW = 174.24 vs. the target’s MW ≈ 230–250).
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate ()
- Structure : Incorporates a polyethylene glycol (PEG)-like chain.
- Molecular Formula : C₁₁H₂₄N₂O₄ (MW = 248.32).
- Key Properties :
Physicochemical and Pharmacokinetic Comparisons
Functional Impact of Substituents
- Methyl Group (Target vs.
- PEG Chain () : Increases hydrophilicity and molecular weight, favoring applications in aqueous-phase reactions or prodrug design.
- Aromatic Derivatives (): Compounds like tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate introduce aromatic rings, altering electronic properties and enabling π-π interactions in drug-receptor binding .
Preparation Methods
Step (a): Formation of 2-(N-isobutoxyformamido)ethylisocyanide
- Reactants: N-tert-butyloxycarbonyl-1,2-ethylenediamine and paraformaldehyde.
- Conditions: Reflux in an organic solvent (toluene or benzene) with 0.5–2% acetic or p-toluenesulfonic acid as catalyst.
- Duration: 4–6 hours.
- Outcome: Formation of 2-(N-isobutoxyformamido)ethylisocyanide intermediate.
Step (b): Reduction to tert-butyl 2-(methylamino)ethylcarbamate
- Reactants: The isocyanide intermediate and sodium borohydride.
- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: 20–30 °C.
- Duration: 3–5 hours.
- Workup: Quenching excess sodium borohydride with acetic acid, extraction with ethyl acetate, washing with brine, drying, and distillation.
- Yield: Approximately 84% crude product as a colorless oil.
- High overall yield.
- Low cost and minimal waste generation.
- Suitable for industrial production due to simplicity and scalability.
| Step | Reactants | Solvent | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| (a) | N-tert-butyloxycarbonyl-1,2-ethylenediamine + paraformaldehyde | Toluene or benzene | Acetic acid or tosic acid (0.5–2%) | Reflux (~110) | 4–6 | - | Formation of isocyanide intermediate |
| (b) | Isocyanide intermediate + sodium borohydride | THF or DMF | Aprotic solvent, reduction | 20–30 | 3–5 | 84 | Reduction to methylamino carbamate |
Alternative Preparation via Nucleophilic Substitution and Protection
Experimental data from pharmaceutical research provide additional preparation insights:
- Reaction of tert-butyl 2-chloroethylcarbamate with methylamine derivatives in the presence of triethylamine in 1,2-dimethoxyethane (DME) at 85 °C for 3 hours yields the carbamate intermediate in 52% yield.
- Reaction of bis(diethylamino)methylamine with BOC anhydride in tetrahydrofuran at 0–20 °C over 20 hours produces the protected amine intermediate in 46% yield.
- These methods involve careful control of reaction atmosphere (inert nitrogen) and temperature to minimize side reactions and improve purity.
| Yield (%) | Reaction Conditions | Experimental Notes |
|---|---|---|
| 52 | Triethylamine; DME; 85 °C; 3 h | Reaction of chloride intermediate with carbamate and triethylamine; purification by chromatography |
| 46 | THF; 0–20 °C; 20 h | Addition of BOC anhydride to bis(diethylamino)methylamine under nitrogen; workup with DCM and aqueous NaCl extraction |
| 35 | THF; 0 °C to room temp; 2 h; inert atmosphere | Reaction of BOC anhydride with 2,2'-Diamino-N-methyldiethylamine; quenching and extraction procedures |
Comparative Analysis of Methods
| Feature | Patent CN104086460B Method | Nucleophilic Substitution Method |
|---|---|---|
| Number of Steps | Two-step reduction | Multi-step involving protection and substitution |
| Reaction Temperature | Reflux (step a), 20–30 °C (step b) | 0–85 °C depending on step |
| Solvents | Toluene/benzene, THF or DMF | DME, THF, DCM |
| Catalysts/Acids | Acetic acid or tosic acid (0.5–2%) | Triethylamine, inert atmosphere |
| Yield | Up to 84% (step b product) | 35–52% per step |
| Industrial Suitability | High; simple, cost-effective, less waste | Moderate; requires careful purification |
| Side Products | Minimal; easier purification | Possible di-products; recrystallization needed |
Research Findings and Notes
- The patent method emphasizes a reductive amination approach using paraformaldehyde and sodium borohydride, which provides high selectivity and yield.
- The use of BOC protection is critical to prevent over-alkylation and to facilitate purification.
- Sodium borohydride is preferred for its mild reducing properties, avoiding reduction of other functional groups.
- Reaction times and temperatures are optimized to balance reaction completion and minimize side reactions.
- Industrial scalability is a key advantage of the patent method due to fewer steps and higher yields.
- The nucleophilic substitution method, while common, suffers from moderate yields and requires more extensive purification.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Purity Control Method | Source |
|---|---|---|---|---|
| Amine Activation | NaH, THF, 0°C | 75 | HPLC | [10] |
| Boc Protection | Boc₂O, DCM, RT | 85 | NMR | [2] |
| Final Purification | Column Chromatography | 90 | LC-MS | [6] |
Basic: Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
Answer:
Critical techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms structural motifs (e.g., Boc group at δ ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
- Mass Spectrometry (LC-MS/HRMS): Validates molecular weight (e.g., C₁₁H₂₃N₃O₂: [M+H]+ = 230.18) and detects impurities .
- HPLC/UPLC: Quantifies purity (>95% typical) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Advanced: How can researchers resolve contradictions in biological activity data across studies involving similar carbamate derivatives?
Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Methodological strategies include:
- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed MIC or IC50 determination methods) .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., trifluoromethyl vs. morpholine groups) on activity .
- Meta-Analysis: Aggregate data from analogs (e.g., tert-Butyl (5-(trifluoromethyl)phenyl)carbamate) to identify trends in bioavailability or target binding .
Q. Table 2: Biological Activity Comparison of Carbamate Analogs
| Compound | Biological Activity | IC50/MIC | Key Structural Feature | Source |
|---|---|---|---|---|
| Target Compound | Antimicrobial | MIC = 50 µg/mL | Trifluoromethyl | [14] |
| Analog A | Anticancer | IC50 = 30 µM | Morpholine | [14] |
| Analog B | Low Activity | IC50 > 100 µM | Nitro Group | [18] |
Advanced: What strategies are employed to study the reaction mechanisms of carbamate derivatives under varying pH and temperature conditions?
Answer:
Mechanistic studies utilize:
- Kinetic Profiling: Monitor reaction rates via in-situ FTIR or NMR to identify intermediates (e.g., isocyanate formation during Boc deprotection) .
- pH-Dependent Studies: Hydrolysis of the carbamate bond is accelerated under acidic (HCl) or basic (NaOH) conditions, tracked by LC-MS .
- Computational Modeling: DFT calculations predict transition states and activation energies for key steps (e.g., nucleophilic attack on the carbamate carbonyl) .
Example Workflow:
Controlled Hydrolysis: React the compound in buffered solutions (pH 2–12) at 25–80°C.
Product Analysis: Identify degradation products (e.g., CO₂, amines) via GC-MS or ion chromatography .
Mechanistic Validation: Compare experimental data with computational models to refine reaction pathways .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management: Neutralize acidic/basic spills before disposal; absorb with inert materials (e.g., vermiculite) .
Advanced: How do researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound?
Answer:
PK studies involve:
- In Vitro Assays:
- Plasma Stability: Incubate compound in plasma (37°C) and quantify degradation via LC-MS .
- CYP450 Inhibition: Screen for interactions using human liver microsomes .
- In Vivo Models: Administer to rodents and measure bioavailability, half-life, and metabolite profiles .
Key Parameters:
- LogP: Determined via shake-flask method (predicted ~1.5 for target compound) .
- Permeability: Assessed using Caco-2 cell monolayers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
